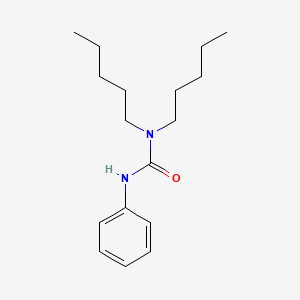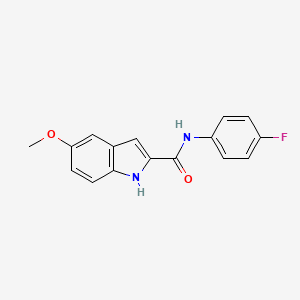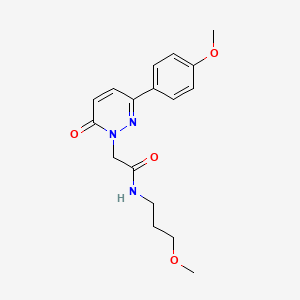
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxypropyl)acetamide is a complex organic compound that features a pyridazinone core structure
Preparation Methods
The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxypropyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl and methoxypropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions.
Scientific Research Applications
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxypropyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxypropyl)acetamide include other pyridazinone derivatives. These compounds share a similar core structure but may differ in their substituent groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C17H21N3O4 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C17H21N3O4/c1-23-11-3-10-18-16(21)12-20-17(22)9-8-15(19-20)13-4-6-14(24-2)7-5-13/h4-9H,3,10-12H2,1-2H3,(H,18,21) |
InChI Key |
LMMPOCUAGQIVHP-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-naphthylamino)-N'-[(1E)-(4-nitrophenyl)methylene]acetohydrazide](/img/structure/B11110452.png)
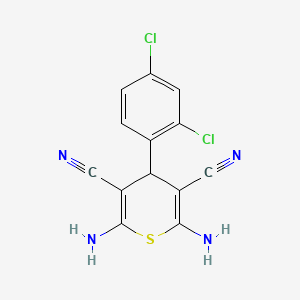
![3-[1,3-Bis(methylsulfonyl)-5-(nitroamino)imidazolidin-4-yl]-1,1-diethylurea](/img/structure/B11110459.png)
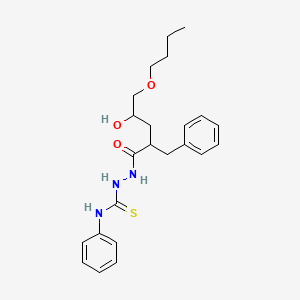
![5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate](/img/structure/B11110470.png)
![N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11110471.png)
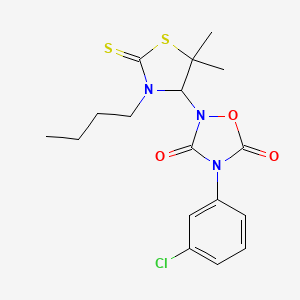
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11110485.png)
![N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11110487.png)
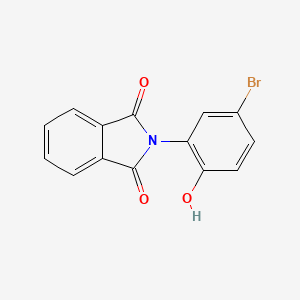
![4-[(2Z)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11110499.png)
![3-Fluoro-N-({N'-[(E)-(3-phenyl-1H-pyrazol-4-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110508.png)
